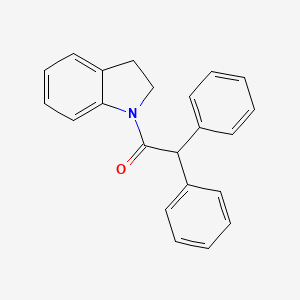![molecular formula C18H23ClN2O4 B6074194 ethyl N-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6074194.png)
ethyl N-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate, also known as etizolam, is a thienodiazepine derivative that has gained popularity in recent years due to its anxiolytic and sedative properties. Its chemical structure is similar to that of benzodiazepines, but it has a shorter half-life and is less likely to cause dependence.
作用機序
The exact mechanism of action of ethyl N-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) neurotransmitter system. It enhances the binding of GABA to its receptors, which leads to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and a calming effect on the brain.
Biochemical and Physiological Effects
Etizolam has been shown to have a range of biochemical and physiological effects. It has a sedative and anxiolytic effect on the central nervous system, which can lead to relaxation and a sense of calm. It also has muscle relaxant properties, which can be useful in the treatment of muscle spasms and tension. Etizolam has been shown to have anticonvulsant properties, which can be useful in the treatment of epilepsy. It has also been shown to have a positive effect on cognitive function and memory.
実験室実験の利点と制限
Etizolam has several advantages for use in lab experiments. It has a short half-life, which allows for rapid onset and offset of its effects. It is also less likely to cause dependence compared to other benzodiazepines, which makes it a safer option for long-term use. However, ethyl N-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate has some limitations for lab experiments. It can be difficult to obtain pure this compound, and the synthesis method can be challenging to optimize. In addition, the effects of this compound can be influenced by other factors, such as age, sex, and metabolism.
将来の方向性
There are several future directions for research on ethyl N-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate. One area of interest is its potential use in the treatment of substance abuse disorders. Etizolam has been shown to be effective in reducing withdrawal symptoms and cravings in individuals with alcohol and opioid dependence. Further research is needed to determine its efficacy and safety in this population. Another area of interest is its potential use in the treatment of anxiety disorders in children and adolescents. Etizolam has been shown to be effective in adults, but its safety and efficacy in younger populations have not been fully explored. Finally, research is needed to determine the long-term effects of this compound use on cognitive function and memory.
合成法
Etizolam can be synthesized through a multi-step process that involves the condensation of 2-aminothiophenol with α-bromo-4-chlorobenzylketone, followed by reaction with ethyl glycinate hydrochloride. The resulting product is purified through recrystallization to obtain pure ethyl N-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate. This synthesis method has been optimized to improve the yield and purity of the final product.
科学的研究の応用
Etizolam has been extensively studied for its anxiolytic, sedative, and hypnotic properties. It has been shown to be effective in treating anxiety disorders, insomnia, and panic attacks. In addition, it has been used as a premedication before surgery and as an adjunct to anesthesia. Etizolam has also been investigated for its potential use in the treatment of substance abuse disorders, such as alcohol and opioid dependence.
特性
IUPAC Name |
ethyl 3-[[1-[(4-chlorophenyl)methyl]-6-oxopiperidine-3-carbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O4/c1-2-25-17(23)9-10-20-18(24)14-5-8-16(22)21(12-14)11-13-3-6-15(19)7-4-13/h3-4,6-7,14H,2,5,8-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWUBFJIDMGNLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)C1CCC(=O)N(C1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-[(2-fluorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6074113.png)
![N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B6074128.png)

![[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6074141.png)

![6-(dimethylamino)-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6074172.png)
![5-acetyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6074181.png)
![5-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B6074189.png)

![N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6074209.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6074212.png)
![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6074213.png)
![N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6074219.png)
![1-[4-(benzyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6074220.png)
